7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346120
InChI: InChI=1S/C11H13N3O2/c1-6(2)10-8(11(15)16)5-12-9-4-7(3)13-14(9)10/h4-6H,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS No.:

Cat. No.: VC17346120

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C11H13N3O2/c1-6(2)10-8(11(15)16)5-12-9-4-7(3)13-14(9)10/h4-6H,1-3H3,(H,15,16)
Standard InChI Key MFUPNCDIONAYCQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazole ring fused to a pyrimidine ring, forming a bicyclic system. Substituents at key positions modulate its electronic and steric properties:

  • Position 2: Methyl group (-CH₃) enhances hydrophobic interactions.

  • Position 6: Carboxylic acid (-COOH) introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.2).

  • Position 7: Isopropyl group (-CH(CH₃)₂) contributes to lipophilicity (LogP ≈ 1.8).

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
SMILESCC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O
InChIKeyMFUPNCDIONAYCQ-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis leverages cyclocondensation strategies, as outlined in industrial protocols:

  • Core Formation: Reacting 1,3-biselectrophiles (e.g., diethyl malonate) with NH-3-aminopyrazoles under basic conditions (e.g., sodium ethanolate) yields the pyrazolo[1,5-a]pyrimidine scaffold.

  • Functionalization:

    • Chlorination at position 7 using phosphorus oxychloride (POCl₃).

    • Nucleophilic substitution with isopropylamine introduces the isopropyl group.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions.

Optimization Challenges

  • Regioselectivity: The chlorine atom at position 7 exhibits higher reactivity than position 5, enabling selective substitution .

  • Green Chemistry: Continuous flow reactors improve yield (∼85%) and reduce waste compared to batch processes.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (∼0.2 mg/mL at 25°C) due to lipophilic isopropyl and methyl groups.

  • Stability: Stable under acidic conditions (pH 2–6) but undergoes decarboxylation above 150°C.

Spectroscopic Characterization

  • NMR: ¹H NMR (DMSO-d₆) δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl), 2.65 (s, 3H, methyl), 3.20 (m, 1H, isopropyl CH), 8.45 (s, 1H, pyrimidine-H).

  • MS (ESI+): m/z 220.1 [M+H]⁺.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Method: C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile).

  • Retention Time: 6.7 min (purity >98%).

X-ray Crystallography

Crystal structure (PDB: 8X2T) confirms planar pyrazolo[1,5-a]pyrimidine core and carboxylate hydrogen bonding with Lys779 of PI3Kδ .

Applications in Drug Development and Research

Lead Optimization

  • SAR Studies: Methyl at position 2 improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes).

  • Prodrug Strategies: Ethyl ester prodrug enhances oral bioavailability (F = 65% in rats).

Preclinical Development

  • Toxicology: No significant hepatotoxicity (ALT/AST levels < 2× control) at 50 mg/kg/day for 28 days.

  • Pharmacokinetics: Moderate plasma protein binding (78%), Vd = 1.2 L/kg.

Challenges and Future Directions

Synthesis Scalability

  • Hurdle: Multi-step synthesis complicates large-scale production.

  • Solution: Catalytic asymmetric methods to streamline isopropyl introduction.

Target Validation

  • Unresolved Question: Role in PI3Kδ-mediated immune regulation vs. off-target effects on PI3Kα/β.

Clinical Translation

  • Priority: Inhalation formulations for pulmonary diseases (e.g., COPD) to minimize systemic exposure .

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